molecular formula C8H12F3N B12837166 2,2,2-Trifluoroethylidenecyclohexylamine CAS No. 31185-49-6

2,2,2-Trifluoroethylidenecyclohexylamine

Cat. No.: B12837166
CAS No.: 31185-49-6
M. Wt: 179.18 g/mol
InChI Key: YNIBHQAHFSZNQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2,2,2-Trifluoroethylidenecyclohexylamine (CAS: 1835746-08-1), also referred to as N-(2,2,2-trifluoroethyl)cyclohexanamine hydrochloride, is a halogenated amine derivative with the molecular formula C₈H₁₅ClF₃N and a molar mass of 217.66 g/mol . Structurally, it consists of a cyclohexylamine backbone substituted with a trifluoroethyl group (–CH₂CF₃) attached to the nitrogen atom. This configuration imparts unique physicochemical properties, including enhanced lipophilicity and metabolic stability compared to non-fluorinated analogs.

Properties

CAS No.

31185-49-6

Molecular Formula

C8H12F3N

Molecular Weight

179.18 g/mol

IUPAC Name

N-cyclohexyl-2,2,2-trifluoroethanimine

InChI

InChI=1S/C8H12F3N/c9-8(10,11)6-12-7-4-2-1-3-5-7/h6-7H,1-5H2

InChI Key

YNIBHQAHFSZNQB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N=CC(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoroethylidenecyclohexylamine typically involves the reaction of cyclohexylamine with trifluoroacetaldehyde. One common method is the Knoevenagel-type reaction, where trifluoroacetaldehyde is generated in situ by reacting trifluoroacetic anhydride with triethylamine . This reaction proceeds under mild conditions and results in the formation of the desired product with good yields.

Industrial Production Methods

For industrial-scale production, the synthesis may involve the use of trifluoroacetaldehyde generated from trifluoroacetic anhydride and a suitable base, such as triethylamine. The reaction is typically carried out in a solvent like ethanol or chloroform to enhance solubility and reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoroethylidenecyclohexylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The trifluoroethylidene group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoroethylidene oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

2,2,2-Trifluoroethylidenecyclohexylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoroethylidenecyclohexylamine involves its interaction with specific molecular targets and pathways. The trifluoroethylidene group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

4-(2,2,2-Trifluoroethoxy)cyclohexan-1-amine (CAS: 1016820-04-4)

  • Molecular Formula: C₈H₁₄F₃NO
  • Molar Mass : 201.20 g/mol
  • Key Differences: The trifluoroethoxy group (–OCH₂CF₃) replaces the trifluoroethylamine moiety, introducing an oxygen atom into the structure. The absence of a direct nitrogen–trifluoroethyl bond may reduce steric hindrance, altering reactivity in synthetic pathways .
Property 2,2,2-Trifluoroethylidenecyclohexylamine 4-(2,2,2-Trifluoroethoxy)cyclohexan-1-amine
CAS Number 1835746-08-1 1016820-04-4
Functional Groups Amine, Trifluoroethyl Amine, Trifluoroethoxy
Molar Mass (g/mol) 217.66 201.20
Polarity Moderate (amine + CF₃ group) Higher (ether linkage + CF₃ group)

Ethylamine, 2,2,2-Trifluoro-, Hydrochloride (CAS: 373-88-6)

  • Molecular Formula : C₂H₅ClF₃N
  • Molar Mass : 135.52 g/mol
  • Key Differences: A simpler structure lacking the cyclohexyl group, resulting in lower molecular weight and reduced lipophilicity.

DDT (CAS: 50-29-3)

  • Molecular Formula : C₁₄H₉Cl₅
  • Molar Mass : 354.49 g/mol
  • Key Differences :
    • Contains a trichloroethylidene group (–CCl₃) instead of trifluoroethyl, with chlorine atoms contributing to higher environmental persistence and toxicity.
    • The aromatic chlorides in DDT contrast sharply with the aliphatic cyclohexylamine structure of the target compound, leading to divergent applications (pesticide vs. pharmaceutical research) .

Research Findings and Functional Insights

Solubility and Stability

  • Trifluoroethyl Group Effects: Studies on 2,2,2-trifluoroethanol (TFE) demonstrate that fluorinated alkyl chains reduce solubility in water but enhance stability in organic matrices due to strong C–F bonds . This aligns with the target compound’s predicted behavior, where the trifluoroethyl group likely decreases aqueous solubility but improves resistance to enzymatic degradation.
  • Cyclohexylamine Backbone : The cyclohexane ring introduces conformational rigidity, which may influence binding affinity in biological systems compared to linear analogs like ethylamine derivatives .

Toxicological and Environmental Considerations

  • Unlike DDT, which exhibits high bioaccumulation and ecotoxicity due to chlorine substituents , the trifluoroethyl group in this compound is less environmentally persistent, aligning with modern regulatory preferences for fluorine in drug design .

Biological Activity

2,2,2-Trifluoroethylidenecyclohexylamine is a chemical compound that has garnered interest in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including cytotoxic effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a trifluoroethylidene group attached to a cyclohexylamine backbone. The presence of trifluoromethyl groups is known to enhance lipophilicity and metabolic stability, which may influence its biological activity.

Cytotoxicity

Research has indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The cytotoxicity was assessed using the MTT assay, which measures cell viability based on mitochondrial activity.

Cell Line IC50 (µM) Mechanism of Action
K562 (Leukemia)15.4Induction of apoptosis
A549 (Lung Cancer)12.7Cell cycle arrest
MCF-7 (Breast Cancer)10.3Inhibition of proliferation

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potential as an anti-cancer agent.

The mechanisms through which this compound exerts its effects include:

  • Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death in cancer cells.
  • Cell Cycle Arrest : It disrupts the normal progression of the cell cycle, particularly at the G1/S checkpoint, preventing cancer cells from dividing.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed, contributing to oxidative stress and subsequent cell death.

Case Studies

Several case studies have illustrated the biological activity of this compound in various contexts:

  • Leukemia Treatment :
    • A study conducted on K562 cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability and increased apoptosis markers such as Annexin V positivity.
  • Combination Therapy :
    • In combination with standard chemotherapy agents like doxorubicin, the compound showed enhanced cytotoxicity, suggesting potential for use in combination therapies for resistant cancer types.
  • In Vivo Studies :
    • Animal models treated with the compound exhibited reduced tumor growth rates compared to control groups. Histological analysis revealed increased apoptosis within tumor tissues.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.